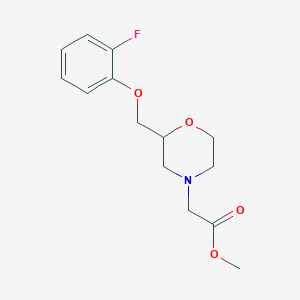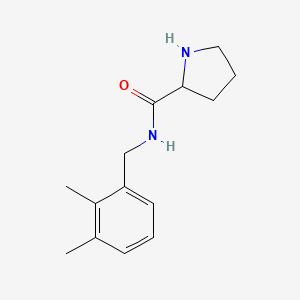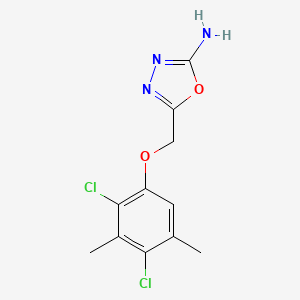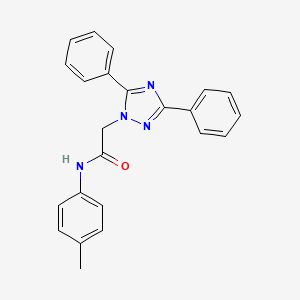
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Mecanismo De Acción
The mechanism of action of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid can be compared with other similar compounds, such as:
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: This compound has a similar structure but lacks the oxy group, which may result in different chemical properties and reactivity.
1-Methyl-1H-pyrazole-4-boronic acid: This compound contains a boronic acid group instead of the propanoic acid moiety, leading to different applications and reactivity.
1-Methyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group directly attached to the pyrazole ring, which may influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-5-6(4-8-9)12-3-2-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Clave InChI |
ZVDDLJUCYFMVGL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)OCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)
![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)







![(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine](/img/structure/B11784569.png)



